molecular formula C29H30N6O2 B1587092 N,N-Diethyl-9H-purin-2-amine CAS No. 5167-17-9

N,N-Diethyl-9H-purin-2-amine

Cat. No. B1587092
CAS RN: 5167-17-9
M. Wt: 494.6 g/mol
InChI Key: OLSIPHBJWOGHLB-UHFFFAOYSA-N
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Description

“N,N-Diethyl-9H-purin-2-amine” is a chemical compound with the CAS Number: 5167-17-9 . It has a molecular weight of 191.24 and its IUPAC name is N,N-diethyl-9H-purin-2-amine . It is a yellow solid .


Molecular Structure Analysis

The InChI code for “N,N-Diethyl-9H-purin-2-amine” is 1S/C9H13N5/c1-3-14 (4-2)9-10-5-7-8 (13-9)12-6-11-7/h5-6H,3-4H2,1-2H3, (H,10,11,12,13) .


Physical And Chemical Properties Analysis

“N,N-Diethyl-9H-purin-2-amine” is a yellow solid . It has a molecular weight of 191.24 and its IUPAC name is N,N-diethyl-9H-purin-2-amine . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Studies and Tautomerism
Roggen et al. (2008) explored synthetic routes towards agelasine analogs, including the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines. This study highlights the variations in amino/imino tautomer ratios among compounds, identified via NMR methods, and provides insights into the reactivity and potential applications of these purine derivatives in synthetic chemistry (Roggen & Gundersen, 2008).

Biological Activity of Agelasine Analogs
Furthering the work on agelasine analogs, Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines and assessed their antimycobacterial, antiprotozoal activity, and activity against several cancer cell lines. This research underscores the significance of the purine scaffold in developing potential therapeutic agents (Roggen et al., 2011).

Hydrogen-bond-assisted C-H Functionalization
Kim et al. (2014) introduced a method for Rh-catalyzed selective C-H functionalization of 6-arylpurines, showcasing a novel approach to modifying purine structures through intramolecular hydrogen bonding. This study opens new avenues for the selective modification of purine derivatives in organic synthesis (Kim et al., 2014).

Catalysis and Material Science

Catalytic Applications
Jagadeesh et al. (2017) developed cobalt nanoparticles derived from a metal-organic framework (MOF) that catalyze a broad range of reductive aminations. This work illustrates the potential of purine-based catalysts in facilitating the synthesis of amines, crucial for pharmaceutical and material science applications (Jagadeesh et al., 2017).

Environmental and Sustainability Studies

Environmental Impact of Amine Emissions
Karl et al. (2011) conducted a worst-case scenario study to assess the environmental impact of amine emissions from a CO2 capture plant, using monoethanol amine (MEA) as an example. While not directly related to N,N-Diethyl-9H-purin-2-amine, this study highlights the broader environmental considerations necessary when handling and applying amine compounds in industrial settings (Karl et al., 2011).

Safety And Hazards

“N,N-Diethyl-9H-purin-2-amine” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, P330, P501 .

properties

IUPAC Name

N,N-diethyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLNDWDOJGCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-9H-purin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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